Sucrose 6-benzoate
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Overview
Description
Sucrose 6-benzoate: is an organic compound derived from sucrose and benzoic acid. It is a type of ester, specifically a benzoate ester, where the benzoic acid moiety is attached to the sixth carbon of the sucrose molecule. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sucrose 6-benzoate typically involves the esterification of sucrose with benzoic acid or its derivatives. One common method includes reacting sucrose with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The process begins with the preparation of a sodium sucrate solution by reacting sucrose with sodium hydroxide. This solution is then reacted with benzoyl chloride, and the reaction is facilitated by the addition of toluene and sodium hydroxide to ensure complete esterification. The final product is obtained through purification steps such as washing and solvent recovery .
Chemical Reactions Analysis
Types of Reactions: Sucrose 6-benzoate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: This compound can be hydrolyzed back to sucrose and benzoic acid under acidic or basic conditions.
Substitution: It can participate in substitution reactions where the benzoate group is replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Benzoyl chloride and sodium hydroxide in an aqueous medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Hydrolysis: Sucrose and benzoic acid.
Substitution: Depending on the substituent, various sucrose derivatives can be formed.
Scientific Research Applications
Chemistry: Sucrose 6-benzoate is used as a plasticizer and hardening agent in polymer chemistry. It enhances the mechanical properties of polymers and is used in the production of coatings and adhesives .
Biology: In biological research, this compound is used as a model compound to study esterification and hydrolysis reactions. It also serves as a substrate in enzymatic studies to understand the activity of esterases and other related enzymes.
Medicine: While not directly used as a drug, this compound is studied for its potential as a drug delivery agent. Its ability to form stable esters makes it a candidate for modifying drug molecules to improve their stability and bioavailability.
Industry: In the industrial sector, this compound is used as an additive in UV-curable coatings. It improves the viscosity and stability of the coatings, making them suitable for various applications, including protective coatings and printing inks .
Mechanism of Action
The mechanism of action of sucrose 6-benzoate primarily involves its role as an ester. In chemical reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing sucrose and benzoic acid. The benzoic acid moiety can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Sucrose octaacetate: Another ester of sucrose, where all hydroxyl groups are acetylated.
Lactose benzoate: An ester of lactose and benzoic acid, similar in structure and properties to sucrose 6-benzoate.
Sucrose p-phenyl benzoate: A derivative of sucrose with a phenyl group attached to the benzoate moiety.
Uniqueness: this compound is unique due to its specific esterification at the sixth carbon of sucrose. This specific positioning influences its chemical reactivity and interactions with other molecules, making it distinct from other sucrose esters.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHCRQREQZIDSI-OVUASUNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127924-16-7 |
Source
|
Record name | Sucrose 6-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127924167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCROSE 6-BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD278O4JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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